3,4-Dhspp

Description

3,4-Dihydrosphingosine 1-phosphate (3,4-Dhspp) is a bioactive sphingolipid structurally analogous to sphingosine 1-phosphate (SPP), differing by the absence of a double bond at the C4–C5 position . It functions as a potent agonist for SPP receptors, mediating critical cellular processes such as DNA synthesis, extracellular signal-regulated kinase (ERK) activation, and cell migration. Studies demonstrate that 3,4-Dhspp exhibits comparable efficacy to SPP in these pathways, despite differences in their transport mechanisms .

Propriétés

Numéro CAS |

158999-15-6 |

|---|---|

Formule moléculaire |

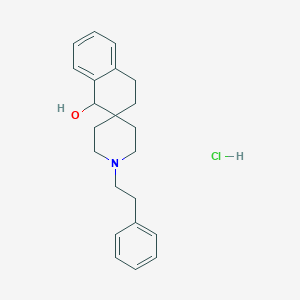

C22H28ClNO |

Poids moléculaire |

357.9 g/mol |

Nom IUPAC |

1'-(2-phenylethyl)spiro[3,4-dihydro-1H-naphthalene-2,4'-piperidine]-1-ol;hydrochloride |

InChI |

InChI=1S/C22H27NO.ClH/c24-21-20-9-5-4-8-19(20)10-12-22(21)13-16-23(17-14-22)15-11-18-6-2-1-3-7-18;/h1-9,21,24H,10-17H2;1H |

Clé InChI |

WHRWZSCNJHHXMW-UHFFFAOYSA-N |

SMILES |

C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |

SMILES canonique |

C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |

Synonymes |

3,4-DHSPP 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine) 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine), hydrochloride salt |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with SPP

Key Findings :

- Uptake Specificity: Both 3,4-Dhspp and SPP are transported by the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

- Concentration Dependence: CFTR-overexpressing cells (C127/CFTR) exhibit time- and concentration-dependent uptake of both compounds.

Comparison with Lysophosphatidic Acid (LPA)

Key Findings :

Competitive Uptake Dynamics

Competition assays reveal that 3,4-Dhspp and SPP share overlapping transport pathways:

- SPP Uptake Inhibition : Excess 3,4-Dhspp (100 µM) reduces SPP uptake by 40% in CFTR-expressing cells, indicating partial competition for the same transporter .

Mechanistic Insights and Implications

- This suggests CFTR’s role extends beyond chloride transport to sphingolipid regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.